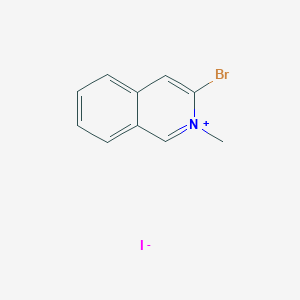![molecular formula C10H14O4 B14503905 2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol CAS No. 64049-34-9](/img/structure/B14503905.png)
2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol is an organic compound that belongs to the class of phenoxy alcohols This compound is characterized by the presence of a phenoxy group attached to a propane-1,3-diol backbone, with a hydroxymethyl group on the phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol typically involves the reaction of phenol with formaldehyde and glycerol under alkaline conditions. The reaction proceeds through a series of condensation and addition reactions, resulting in the formation of the desired compound. The reaction conditions often include a temperature range of 40-70°C and the use of an alkaline catalyst such as sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed.
Major Products
Oxidation: Formation of 2-[2-(Carboxymethyl)phenoxy]propane-1,3-diol.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and coatings
Mécanisme D'action
The mechanism of action of 2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the phenoxy group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol
- 1,2-Propanediol, 3-phenoxy-
- Pentaerythritol
Uniqueness
2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol is unique due to its specific combination of a phenoxy group and a propane-1,3-diol backbone. This structure imparts distinct chemical properties, such as enhanced solubility in polar solvents and the ability to form stable hydrogen bonds. These features make it particularly useful in applications requiring high reactivity and stability .
Propriétés
Numéro CAS |
64049-34-9 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
2-[2-(hydroxymethyl)phenoxy]propane-1,3-diol |
InChI |
InChI=1S/C10H14O4/c11-5-8-3-1-2-4-10(8)14-9(6-12)7-13/h1-4,9,11-13H,5-7H2 |
Clé InChI |
SAHYAPOPAQCWDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CO)OC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



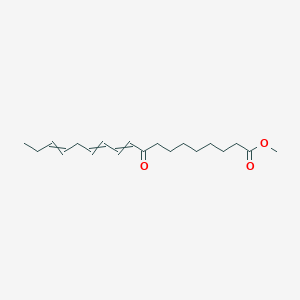
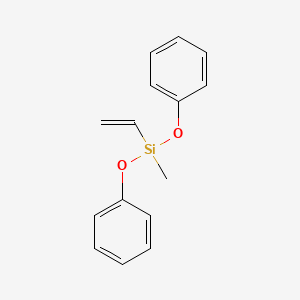
![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)
![1-(Benzenesulfonyl)-2-[2,2-bis(methylsulfanyl)ethenyl]benzene](/img/structure/B14503855.png)
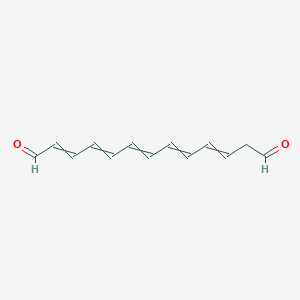
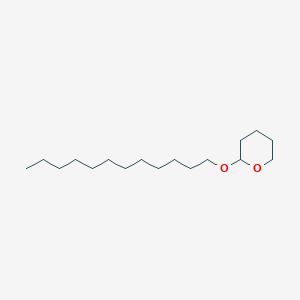
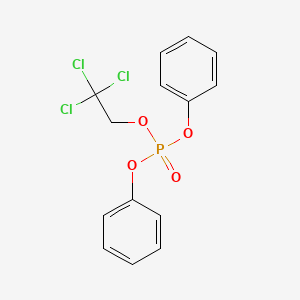
![Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)](/img/structure/B14503861.png)
![Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate](/img/structure/B14503862.png)
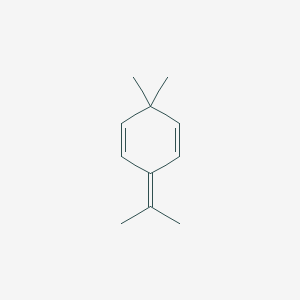
![1-[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14503871.png)
![4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline](/img/structure/B14503877.png)
